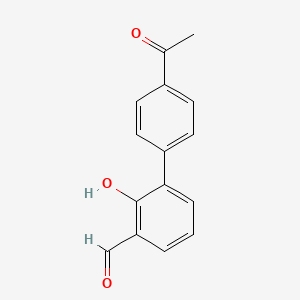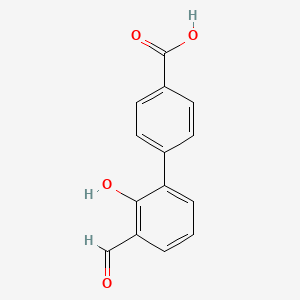
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (4-ACFPF95) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a highly pure form of 4-ACFPF, containing 95% of the compound by weight. 4-ACFPF95 has been studied extensively in the scientific community, and its various biochemical and physiological effects have been well-documented.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used in studies to investigate the effects of certain compounds on cellular metabolism, as well as to study the biochemical and physiological effects of various drugs. 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has also been used in studies to investigate the effects of certain compounds on gene expression and protein synthesis.
Wirkmechanismus
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an organic compound that acts as a potent inhibitor of certain enzymes. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the synthesis of prostaglandins. In addition, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is an ideal compound for use in laboratory experiments due to its high purity and stability. It is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for researchers. However, 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be toxic at high concentrations, and caution should be taken when using it in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research into the mechanisms of action of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of new and improved drugs. Finally, further research into the synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95% begins with the reaction of p-nitrobenzaldehyde and ethyl cyanoacetate in the presence of sodium hydroxide. This reaction produces the intermediate product 4-(3-amino-2-cyanoacetylphenyl)-2-formylphenol. This intermediate is then reacted with sodium hydroxide and sodium hydrogen sulfide to yield 4-(3-Aminocarbonylphenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c15-14(18)11-3-1-2-9(6-11)10-4-5-13(17)12(7-10)8-16/h1-8,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENXFZAZKUAMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685148 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminocarbonylphenyl)-2-formylphenol | |
CAS RN |
1093119-80-2 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














